molecular formula C19H19N3O2S2 B12373539 WAY-639299

WAY-639299

Cat. No.: B12373539
M. Wt: 385.5 g/mol
InChI Key: UPJVKGFXIFKQFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(4-Acetamidophenyl)thiazol-2-yl)-4-(thiophen-2-yl)butanamide (CAS Number 796059-20-6) is a high-purity synthetic organic compound supplied for scientific research and development. This compound features a molecular formula of C19H19N3O2S2 and a molecular weight of 385.5 g/mol . It belongs to the class of thiazole derivatives, a scaffold recognized for its significant pharmacological potential and wide range of bioactivities . Thiazole nuclei are prospective bioactive scaffolds in various biological systems, and similar compounds have been explored for their anti-inflammatory and analgesic properties . Recent scientific studies on structurally related thiazole derivatives highlight their promise as potent and selective inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes, key mediators in the inflammatory pathway . This makes such compounds highly valuable for research aimed at developing new therapeutic agents for inflammation and pain . The presence of both thiazole and thiophene rings in its structure contributes to its molecular complexity and interest as a candidate in medicinal chemistry research and drug discovery programs. This product is intended for research purposes only and is not designed for human therapeutic or veterinary use.

Properties

Molecular Formula

C19H19N3O2S2

Molecular Weight

385.5 g/mol

IUPAC Name

N-[4-(4-acetamidophenyl)-1,3-thiazol-2-yl]-4-thiophen-2-ylbutanamide

InChI

InChI=1S/C19H19N3O2S2/c1-13(23)20-15-9-7-14(8-10-15)17-12-26-19(21-17)22-18(24)6-2-4-16-5-3-11-25-16/h3,5,7-12H,2,4,6H2,1H3,(H,20,23)(H,21,22,24)

InChI Key

UPJVKGFXIFKQFV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCCC3=CC=CS3

Origin of Product

United States

Biological Activity

N-(4-(4-Acetamidophenyl)thiazol-2-yl)-4-(thiophen-2-yl)butanamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound can be characterized by the following molecular properties:

PropertyValue
Molecular Weight 345.4 g/mol
Molecular Formula C15H14N2OS
CAS Number 796059-20-6
LogP 3.877
Polar Surface Area 67.291 Ų

The structure features a thiazole ring, an acetamide group, and a thiophene moiety, which contribute to its biological activity.

Synthesis

The synthesis of N-(4-(4-Acetamidophenyl)thiazol-2-yl)-4-(thiophen-2-yl)butanamide typically involves multi-step organic reactions. Starting materials include substituted phenols and thiazole derivatives, often synthesized using methods such as coupling reactions under controlled conditions to ensure high yield and purity.

Antimicrobial Activity

Recent studies have shown that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives containing thiazole and thiophene rings have been evaluated for their effectiveness against various bacterial strains. The compound's structure suggests it may inhibit bacterial growth through interference with essential cellular processes.

Antitumor Activity

N-(4-(4-Acetamidophenyl)thiazol-2-yl)-4-(thiophen-2-yl)butanamide has been investigated for its antitumor potential. In vitro assays indicate that it demonstrates cytotoxic effects against several cancer cell lines, with mechanisms potentially involving apoptosis induction and cell cycle arrest.

A study showed that the compound exhibited a concentration-dependent decrease in cell viability in human cancer cell lines, suggesting it could serve as a lead compound for further development in cancer therapy .

Acetylcholinesterase Inhibition

Compounds similar to N-(4-(4-Acetamidophenyl)thiazol-2-yl)-4-(thiophen-2-yl)butanamide have been reported to act as acetylcholinesterase inhibitors, which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's. The inhibition mechanism involves binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine and enhancing cholinergic neurotransmission .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of thiazole derivatives. Research indicates that modifications at specific positions on the thiazole or thiophene rings can significantly influence potency and selectivity against target enzymes or receptors. For example:

  • Substitution Effects : Introduction of electron-donating or electron-withdrawing groups can enhance or diminish biological activity.
  • Chain Length Variations : Altering the butanamide chain length affects lipophilicity and membrane permeability, impacting overall bioavailability.

Case Studies

Several case studies highlight the compound's potential:

  • Antitumor Efficacy : A study involving the compound demonstrated significant tumor growth inhibition in xenograft models, supporting its role as a candidate for anticancer drug development.
  • Neuroprotective Effects : In animal models of Alzheimer's disease, compounds structurally related to N-(4-(4-Acetamidophenyl)thiazol-2-yl)-4-(thiophen-2-yl)butanamide showed improved cognitive function and reduced amyloid plaque formation, indicating neuroprotective properties .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to thiazole derivatives. For instance, research involving thiazole derivatives has shown promising results against various bacterial strains and fungi.

  • Study Overview : A series of thiazole derivatives were synthesized and tested for their antimicrobial activity using the turbidimetric method.
  • Results : Certain derivatives exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, indicating that modifications in the thiazole structure can enhance antimicrobial efficacy .

Anticancer Activity

The anticancer properties of N-(4-(4-Acetamidophenyl)thiazol-2-yl)-4-(thiophen-2-yl)butanamide have been explored through various in vitro studies:

  • Case Study : Research published in the Journal of Medicinal Chemistry investigated the anticancer effects of thiazole derivatives on estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7). The study utilized the Sulforhodamine B (SRB) assay to evaluate cytotoxicity.
    • Findings : The compound demonstrated significant cytotoxicity against MCF7 cells, suggesting its potential as an effective anticancer agent .
  • Molecular Docking Studies : Molecular docking simulations have been employed to elucidate the binding interactions between N-(4-(4-Acetamidophenyl)thiazol-2-yl)-4-(thiophen-2-yl)butanamide and key cancer-related targets. These studies provide insights into how structural modifications can optimize binding affinity and selectivity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives:

  • Modification Insights : Variations in substituents on the thiazole ring have been shown to influence both antimicrobial and anticancer activities significantly.
  • Key Findings : Compounds with specific functional groups, such as acetamido or thiophene moieties, often exhibit enhanced bioactivity compared to their simpler counterparts .

Summary of Findings

The following table summarizes key findings regarding N-(4-(4-Acetamidophenyl)thiazol-2-yl)-4-(thiophen-2-yl)butanamide:

Application AreaMethodology/Study TypeKey Findings
AntimicrobialTurbidimetric methodSignificant activity against various microbial strains
AnticancerSRB assay on MCF7 cellsNotable cytotoxicity indicating potential as an anticancer agent
Molecular DockingBinding studiesInsights into binding interactions with cancer targets
Safety ProfileToxicological assessmentsWarning signal indicates potential toxicity

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